1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone
Beschreibung
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a triazolopyrimidine derivative featuring a benzyl group at the triazolo[4,5-d]pyrimidine core and a 4-fluorophenoxy-substituted ethanone moiety linked via a piperazine ring. The benzyl and 4-fluorophenoxy substituents may modulate lipophilicity, solubility, and target-binding affinity. Structural determination of such compounds often employs crystallographic tools like SHELX and OLEX2, which are critical for resolving molecular conformations and intermolecular interactions .
Eigenschaften
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c24-18-6-8-19(9-7-18)33-15-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTWQDYQJJBFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈F N₅ O
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of triazolo-pyrimidines have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell growth and apoptosis. They may act by inhibiting key enzymes or receptors involved in tumor progression.
- Case Study : A related compound demonstrated an IC50 value of 8.47 µM against MCF-7 breast cancer cells after 72 hours of treatment, indicating a substantial inhibitory effect on cell viability . This suggests that the triazolo-pyrimidine scaffold may enhance the anticancer efficacy of the target compound.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. Triazolo-pyrimidines have shown efficacy against various bacterial strains and fungi.
- In Vitro Studies : In vitro assays have revealed that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Neurological Implications
The potential use of this compound in treating neurodegenerative diseases has also been explored.
- Receptor Interaction : Compounds containing piperazine moieties are known to interact with adenosine receptors, which play a critical role in neuroprotection and modulation of neurotransmitter release .
- Pharmacological Assays : Binding affinity assays have shown that derivatives can selectively inhibit adenosine receptors, suggesting their utility in treating conditions like Parkinson's and Alzheimer's diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 298.34 g/mol |
| Melting Point | >250 °C |
| Solubility | Soluble in DMSO |
| CAS Number | 2137710-44-0 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds share the triazolopyrimidine-piperazine-ethanone core but differ in substituents at the triazolo[4,5-d]pyrimidine (R1) and ethanone (R2) positions. Below is a detailed comparison of four related compounds, including the target molecule:
Structural and Physicochemical Properties
Key Observations:
- R1 Substituent Effects: The benzyl group (target compound) enhances steric bulk and lipophilicity compared to substituted phenyl groups (e.g., 4-ethoxyphenyl , 4-methoxyphenyl ). Electron-donating groups (e.g., methoxy , ethoxy ) may improve solubility but reduce membrane permeability.
- R2 Substituent Effects: The 4-fluorophenoxy group (target) balances lipophilicity and polarity, whereas phenoxy lacks halogenation, reducing electronegativity.
Hypothetical Pharmacological Implications
While specific bioactivity data are unavailable in the provided evidence, substituent trends suggest:
- Benzyl (target) vs. 4-Ethoxyphenyl : The benzyl group may improve target affinity due to π-π stacking interactions, whereas ethoxy’s oxygen could engage in hydrogen bonding.
- 4-Fluorophenoxy (target) vs. 4-Trifluoromethylphenyl : The trifluoromethyl group’s strong electron-withdrawing effect might enhance metabolic stability but reduce solubility.
- 4-Methoxyphenyl : Methoxy’s polarity could favor aqueous solubility but limit CNS activity compared to lipophilic analogs.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves coupling a triazolo-pyrimidine core with a substituted piperazine moiety. A general procedure includes:
- Reacting 1-(4-fluorophenoxy)acetyl chloride with 1-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine in dichloromethane (DCM) using N,N-diisopropylethylamine as a base .
- Purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or crystallization with diethyl ether . Critical parameters:
| Parameter | Condition |
|---|---|
| Solvent | DCM |
| Base | DIPEA (1.5 eq) |
| Temperature | 0–25°C (ambient) |
| Purity validation requires HPLC (>95%) and NMR (e.g., absence of residual solvents or unreacted intermediates) . |
Q. How can structural characterization be performed using crystallographic methods?
Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:
- Crystal growth via vapor diffusion (e.g., DCM/methanol mixtures).
- Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure refinement using SHELXL (for small molecules) with anisotropic displacement parameters for non-H atoms . Common challenges: Disorder in the benzyl or fluorophenoxy groups may require TLS parameterization .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be systematically resolved?
Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., buffer pH, cell lines). Mitigation strategies:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) .
- Solubility controls : Use DMSO concentration ≤0.1% and confirm compound stability via LC-MS .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target binding modes despite experimental variability .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
Solubility limitations (common with lipophilic triazolo-pyrimidines) can be addressed via:
Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?
Focus on modular substitutions:
- Piperazine region : Replace 4-fluorophenoxy with bulkier aryl groups (e.g., 2-naphthyl) to assess steric effects on target binding .
- Triazolo-pyrimidine core : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electron density and H-bonding . Use parallel synthesis (e.g., 96-well plates) to generate analogs efficiently .
Data Analysis & Mechanistic Questions
Q. How to interpret conflicting NMR and mass spectrometry data for intermediate compounds?
Discrepancies may arise from:
- Tautomerism : The triazolo-pyrimidine core can exhibit tautomeric shifts (e.g., 1H vs. 2H-triazole forms), altering NMR peak assignments .
- Adduct formation : ESI-MS may show [M+Na]+ or [M+NH₄]+ peaks; validate using high-resolution MS (HRMS) . Solution: Assign structures using 2D NMR (HSQC, HMBC) and compare with computed spectra (e.g., ACD/Labs) .
Q. What computational tools are recommended for predicting metabolic pathways?
Use in silico platforms:
- CYP450 metabolism : SwissADME or Schrödinger’s Metabolite Predictor to identify vulnerable sites (e.g., N-debenzylation) .
- Phase II conjugation : GLORYx predicts glucuronidation or sulfation at the fluorophenoxy group . Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Experimental Design Considerations
Q. How to design crystallization trials for polymorph screening?
Use high-throughput methods:
Q. What controls are essential in stability studies under physiological conditions?
Include:
- Forced degradation : Expose to 0.1M HCl (gastric pH), 0.1M NaOH (intestinal pH), and H₂O₂ (oxidative stress) at 37°C for 24h .
- Light sensitivity : Store aliquots under UV (254 nm) and monitor decomposition via TLC .
- Reference standards : Use deuterated analogs (e.g., D₇-benzyl) as internal controls for LC-MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
